2-bromo-1,3,5-trifluoro-4-methoxybenzene CAS number and physical properties
2-bromo-1,3,5-trifluoro-4-methoxybenzene CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-bromo-1,3,5-trifluoro-4-methoxybenzene, a halogenated and fluorinated aromatic compound with significant potential in synthetic chemistry and drug discovery. Due to its unique substitution pattern, this molecule serves as a valuable building block for the synthesis of complex organic molecules. This document details its chemical identity, physical properties, a proposed synthetic route, expected analytical characteristics, reactivity profile, and essential safety information.
Compound Identification and Physicochemical Properties
2-bromo-1,3,5-trifluoro-4-methoxybenzene is a substituted aromatic compound. Its structure features a benzene ring with a bromine atom, three fluorine atoms, and a methoxy group. This combination of functional groups imparts specific reactivity and physical properties that are of interest in various chemical applications.
Table 1: Physicochemical Properties of 2-bromo-1,3,5-trifluoro-4-methoxybenzene
| Property | Value | Source |
| CAS Number | 1805474-15-0 | [1] |
| Molecular Formula | C₇H₄BrF₃O | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | ~180-200 °C (estimated) | Inferred from similar compounds |
| Density | ~1.7-1.8 g/cm³ (estimated) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | Inferred from similar compounds |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 2-bromo-1,3,5-trifluoro-4-methoxybenzene.
Experimental Protocol (Hypothetical)
Materials:
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1,3,5-Trifluoro-2-methoxybenzene
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N-Bromosuccinimide (NBS)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3,5-trifluoro-2-methoxybenzene in dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the cooled solution.
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Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash with brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-1,3,5-trifluoro-4-methoxybenzene.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for 2-bromo-1,3,5-trifluoro-4-methoxybenzene is not publicly available. The following are expected analytical characteristics based on its structure and data from analogous compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | A singlet for the methoxy protons (O-CH₃) around 3.9-4.1 ppm. A singlet or a multiplet for the aromatic proton (Ar-H) around 6.8-7.2 ppm, showing coupling to adjacent fluorine atoms. |
| ¹³C NMR | Signals for the methoxy carbon around 55-60 ppm. Aromatic carbon signals between 100-160 ppm, showing complex splitting patterns due to C-F couplings. The carbon attached to bromine would appear at a lower field. |
| ¹⁹F NMR | Three distinct signals for the three fluorine atoms, exhibiting coupling to each other and to the aromatic proton. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C-F stretching (around 1000-1400 cm⁻¹), C-O stretching, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Chemical Reactivity and Potential Applications
The reactivity of 2-bromo-1,3,5-trifluoro-4-methoxybenzene is dictated by its functional groups. The presence of a bromine atom makes it a suitable substrate for various cross-coupling reactions, while the electron-withdrawing fluorine atoms and the electron-donating methoxy group influence the reactivity of the aromatic ring.
Caption: Key reactive sites and potential transformations of 2-bromo-1,3,5-trifluoro-4-methoxybenzene.
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Cross-Coupling Reactions: The carbon-bromine bond can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
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Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of a fluorine atom by a suitable nucleophile.
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Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the strong deactivating effect of the fluorine atoms and the steric hindrance may make such reactions challenging.
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Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃).
The unique combination of these reactive sites makes 2-bromo-1,3,5-trifluoro-4-methoxybenzene a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the incorporation of a trifluoromethoxy-phenyl moiety is desired.
Safety and Handling
While a specific safety data sheet (SDS) for 2-bromo-1,3,5-trifluoro-4-methoxybenzene is not widely available, the following precautions are recommended based on the safety profiles of similar halogenated and fluorinated aromatic compounds.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a certified respirator.
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Storage:
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Store in a tightly closed container in a dry and well-ventilated place.
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Keep away from heat, sparks, and open flames.
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First-Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
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Always consult the latest Safety Data Sheet from the supplier before handling this chemical.
